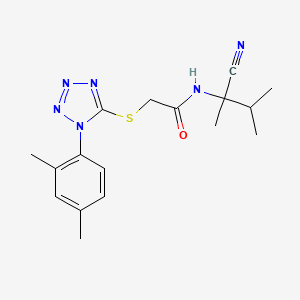![molecular formula C8H3BrN2S B13365009 5-Bromobenzo[d]thiazole-4-carbonitrile](/img/structure/B13365009.png)
5-Bromobenzo[d]thiazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromobenzo[d]thiazole-4-carbonitrile is a heterocyclic compound that features a bromine atom and a cyano group attached to a benzothiazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including materials science and medicinal chemistry. The presence of both electron-withdrawing groups (bromine and cyano) makes it a versatile building block for the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[d]thiazole-4-carbonitrile typically involves the cyanation of 4-bromobenzo[d]thiazole. One common method includes the reaction of 4-bromobenzo[d]thiazole with copper(I) cyanide in dimethylformamide (DMF) at elevated temperatures . This reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by a cyano group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like copper(I) cyanide.
化学反応の分析
Types of Reactions: 5-Bromobenzo[d]thiazole-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Electrophilic Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) cyanide in DMF for cyanation.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Cross-Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of appropriate ligands and bases.
Major Products Formed:
Nucleophilic Substitution: Cyano derivatives.
Electrophilic Substitution: Nitro or sulfonyl derivatives.
Cross-Coupling Reactions: Various biaryl or styryl derivatives.
科学的研究の応用
5-Bromobenzo[d]thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery, particularly in the design of anticancer or antimicrobial agents.
作用機序
The mechanism of action of 5-Bromobenzo[d]thiazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of electron-withdrawing groups can enhance its binding affinity and selectivity. In materials science, its electron-accepting properties can facilitate charge transfer processes, making it useful in optoelectronic applications .
類似化合物との比較
5-Chlorobenzo[d]thiazole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
5-Fluorobenzo[d]thiazole-4-carbonitrile: Contains a fluorine atom instead of bromine.
Benzo[d]thiazole-4-carbonitrile: Lacks the halogen substituent.
Uniqueness: 5-Bromobenzo[d]thiazole-4-carbonitrile is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as cross-coupling, that are not as readily accessible with other halogen substituents. The combination of bromine and cyano groups also enhances its electron-withdrawing properties, making it a valuable building block for the synthesis of electron-deficient heterocycles .
特性
分子式 |
C8H3BrN2S |
|---|---|
分子量 |
239.09 g/mol |
IUPAC名 |
5-bromo-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H3BrN2S/c9-6-1-2-7-8(5(6)3-10)11-4-12-7/h1-2,4H |
InChIキー |
FAUKSJVQXUSQOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1SC=N2)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B13364932.png)
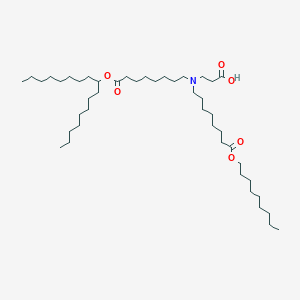
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364948.png)
![2-{2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B13364950.png)
![3-[6-(2,4-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364953.png)
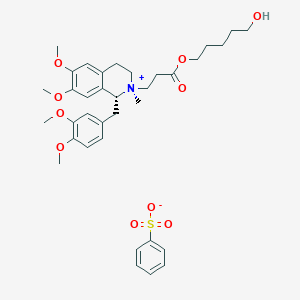
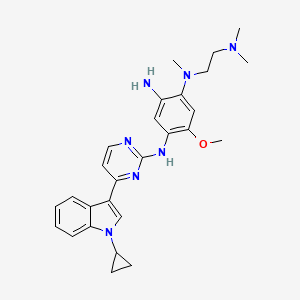
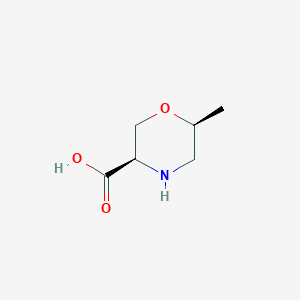

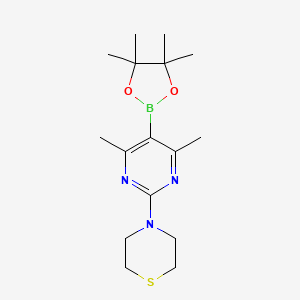
![2-Methyl-3-{6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364991.png)
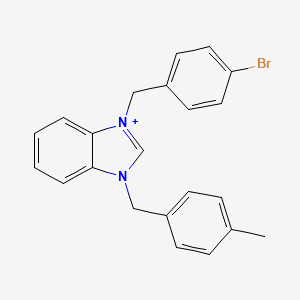
![Butyl 3-[(2,5-dimethylanilino)carbonyl]-5,6-dimethyl-2-pyrazinecarboxylate](/img/structure/B13365010.png)
